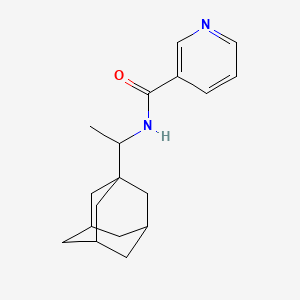

N-(1-(1-Adamantyl)ethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(1-Adamantyl)ethyl)nicotinamide: is a compound that combines the structural features of adamantane and nicotinamide Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while nicotinamide is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-Adamantyl)ethyl)nicotinamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through various radical-based reactions . Another approach involves the use of carbocation intermediates to introduce the nicotinamide moiety .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(1-(1-Adamantyl)ethyl)nicotinamide can undergo several types of chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can modify the nicotinamide part of the molecule.

Substitution: Various substitution reactions can be performed on both the adamantane and nicotinamide parts of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and other oxidants.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-(1-(1-Adamantyl)ethyl)nicotinamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is being investigated for its potential therapeutic properties. The adamantane moiety is known for its antiviral and neuroprotective properties, while nicotinamide has roles in cellular metabolism and DNA repair .

Industry: In industry, this compound can be used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-(1-Adamantyl)ethyl)nicotinamide involves its interaction with various molecular targets. The nicotinamide part of the molecule is involved in cellular energy metabolism and DNA repair, while the adamantane moiety can interact with cellular membranes and proteins . These interactions can lead to various biological effects, including antiviral and neuroprotective activities.

Comparison with Similar Compounds

Nicotinamide: A simpler form of vitamin B3 with roles in cellular metabolism and DNA repair.

Adamantane Derivatives: Compounds like amantadine and memantine, which are used for their antiviral and neuroprotective properties.

Uniqueness: N-(1-(1-Adamantyl)ethyl)nicotinamide is unique because it combines the beneficial properties of both adamantane and nicotinamide.

Biological Activity

N-(1-(1-Adamantyl)ethyl)nicotinamide, also referred to as Nicotinamide, N-(2-(1-adamantyl)ethyl)-, is a compound that combines the nicotinamide moiety with an adamantyl group. This unique structure imparts distinct biological activities that are currently under investigation for various therapeutic applications.

Chemical Structure and Properties

The compound features a nicotinamide core, which is known for its role in cellular metabolism, and an adamantyl substituent that enhances its stability and interaction with biological targets. The adamantyl group is particularly effective in enhancing binding interactions within hydrophobic pockets of proteins, potentially leading to modulation of enzymatic activity.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Modulation : The compound may influence the activity of various enzymes, particularly those involved in metabolic pathways. Its adamantyl group enhances binding affinity to specific proteins, which can lead to inhibition or activation of these enzymes.

- Gene Expression Regulation : Preliminary studies suggest that this compound can alter gene expression profiles, impacting cellular functions and signaling pathways.

- Therapeutic Potential : There is ongoing research into its potential applications in treating conditions such as cancer and neurodegenerative diseases. The dual structure allows for unique interactions that may be exploited for therapeutic benefits.

The mechanisms by which this compound exerts its biological effects include:

- Binding Affinity : The adamantyl group enhances the compound's ability to bind to hydrophobic regions of target proteins, potentially leading to increased inhibitory effects on enzymatic activities.

- Impact on NAD+ Metabolism : Nicotinamide derivatives play a crucial role in NAD+ biosynthesis, which is vital for cellular energy metabolism and survival. Inhibition of enzymes like nicotinamide phosphoribosyltransferase (NAMPT) can lead to NAD+ depletion, selectively targeting cancer cells that rely heavily on NAD+ for growth .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives, including this compound, against human tumor cell lines. The results indicated significant inhibitory activity against multiple cancer cell lines, suggesting potential as an anticancer agent .

Enzyme Inhibition Studies

Research focusing on enzyme inhibitors has shown that compounds similar to this compound can effectively inhibit soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways. Such inhibition could have therapeutic implications for conditions like hypertension and chronic pain .

Data Table: Summary of Biological Activities

Properties

CAS No. |

61876-30-0 |

|---|---|

Molecular Formula |

C18H24N2O |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N-[1-(1-adamantyl)ethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H24N2O/c1-12(20-17(21)16-3-2-4-19-11-16)18-8-13-5-14(9-18)7-15(6-13)10-18/h2-4,11-15H,5-10H2,1H3,(H,20,21) |

InChI Key |

TYWKELVKYPGOOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CN=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.